10H-Phenothiazine 5,5-dioxide

Catalog No.
S773585
CAS No.
1209-66-1
M.F
C12H9NO2S
M. Wt
231.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10H-Phenothiazine 5,5-dioxide

CAS Number

1209-66-1

Product Name

10H-Phenothiazine 5,5-dioxide

IUPAC Name

10H-phenothiazine 5,5-dioxide

Molecular Formula

C12H9NO2S

Molecular Weight

231.27 g/mol

InChI

InChI=1S/C12H9NO2S/c14-16(15)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)16/h1-8,13H

InChI Key

ZAYUOSICZWFJSW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3S2(=O)=O

Synonyms

10H-phenothiazine 5,5-dioxide

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3S2(=O)=O

Material Science Applications:

10H-Phenothiazine 5,5-dioxide has been explored as a potential material for hole transport layers (HTLs) in perovskite solar cells. Studies have shown that it exhibits good hole transporting properties and can improve the efficiency of these devices [].

Organic Synthesis:

10H-Phenothiazine 5,5-dioxide can serve as a starting material for the synthesis of various derivatives with potential applications in different fields. For example, it can be used to synthesize nitro-substituted phenothiazines, which have been investigated for their antimicrobial and antiparasitic activities [].

Reference Standard:

10H-Phenothiazine 5,5-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C₁₂H₉N₁O₂S. It is a derivative of phenothiazine, characterized by the presence of two oxygen atoms at the 5 and 5 positions of the phenothiazine ring system. This compound is known for its unique structural features, which contribute to its chemical reactivity and biological activity. It appears as a yellow to orange solid and is soluble in organic solvents such as dimethyl sulfoxide and acetone, but less soluble in water .

Due to its redox-active nature. Notably, it can undergo oxidation-reduction processes, forming different oxidation states that are critical in synthetic organic chemistry. The compound can act as a radical scavenger, which makes it useful in the study of oxidative stress and related biochemical pathways .

Additionally, it can react with electrophiles due to the nucleophilic character of the nitrogen atom in the phenothiazine structure. This reactivity allows for further functionalization of the compound, leading to a variety of derivatives that may exhibit enhanced properties or activities.

10H-Phenothiazine 5,5-dioxide exhibits significant biological activity, particularly in pharmacology and toxicology. It has been identified as a potential agent against oxidative stress-related diseases due to its ability to scavenge free radicals. Studies have indicated its role as a ferroptosis inhibitor, which suggests potential therapeutic applications in neurodegenerative diseases where ferroptosis is implicated .

Moreover, this compound has shown antimicrobial properties and may influence various biological pathways by modulating enzyme activities. Its structural similarity to other phenothiazine derivatives allows it to interact with biological systems effectively, making it a candidate for drug development.

The synthesis of 10H-Phenothiazine 5,5-dioxide can be achieved through several methods:

  • Oxidation of Phenothiazine: This method involves treating phenothiazine with oxidizing agents such as hydrogen peroxide or peracids to introduce oxygen atoms at the 5 and 5 positions.
  • Sulfonation Reactions: Phenothiazine can undergo sulfonation followed by oxidation to yield 10H-Phenothiazine 5,5-dioxide.
  • Refluxing Techniques: Some synthetic routes involve refluxing phenothiazine with specific reagents under controlled conditions to facilitate the formation of the dioxide derivative .

These methods can vary in yield and purity depending on the reaction conditions and reagents used.

10H-Phenothiazine 5,5-dioxide finds applications across several fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for use in developing drugs targeting oxidative stress-related conditions.
  • Analytical Chemistry: It serves as a standard reference material for various analytical techniques such as high-performance liquid chromatography (HPLC) due to its stable nature.
  • Material Science: The compound's unique properties make it suitable for use in creating organic semiconductors and polymers .

Research has demonstrated that 10H-Phenothiazine 5,5-dioxide interacts with various biomolecules, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action in biological systems. Studies indicate that it can bind to certain enzymes and receptors, influencing their activity and potentially leading to therapeutic effects .

Furthermore, interaction studies involving cell lines have shown that this compound can modulate cellular responses under oxidative stress conditions, highlighting its potential role in protective health strategies.

Several compounds share structural similarities with 10H-Phenothiazine 5,5-dioxide. Here are some notable examples:

CompoundMolecular FormulaKey Features
PhenothiazineC₁₂H₉NSBase structure; exhibits antipsychotic effects
10H-PhenothiazineC₁₂H₉NSTautomer; used in various pharmaceutical applications
ThioridazineC₁₄H₁₄N₂SAntipsychotic; has similar biological activities
ChlorpromazineC₁₈H₂₀ClN₃SAntipsychotic; widely studied for its effects on neurotransmitters

The uniqueness of 10H-Phenothiazine 5,5-dioxide lies in its specific oxidation state and consequent biological activities that differ from those of its analogs. While many phenothiazines are primarily used for their antipsychotic properties, this compound's role as an antioxidant presents distinct therapeutic opportunities.

The sulfur atom in the thiazine ring of 10H-phenothiazine derivatives undergoes controlled oxidation to form 5,5-dioxide derivatives. Meta-chloroperbenzoic acid (m-CPBA) is widely employed for this transformation, enabling selective sulfone formation under mild conditions. For example, treatment of ferrocene-functionalized phenothiazine derivatives with m-CPBA in dichloromethane at 0–25°C quantitatively yields phenothiazine-5,5-dioxide products while preserving peripheral functional groups. The reaction proceeds via electrophilic oxygen transfer, with stoichiometric control of m-CPBA (1.5–2.0 equivalents) preventing overoxidation.

Alternative oxidizing systems using hydrogen peroxide (H₂O₂) with titanosilicate catalysts in acidic methanol (pH 3.0) achieve comparable yields (75–95%) for antipsychotic drug metabolites. This method demonstrates scalability, with isolated yields exceeding 70% for multigram batches (Table 1).

Table 1. Comparative Oxidation Methods for Sulfone Formation

Oxidizing AgentSolvent SystemTemperatureYield (%)Reference
m-CPBADichloromethane0–25°C92–98
H₂O₂/Titanosilicate20% MeOH/H₂O60°C75–95

Palladium-Catalyzed Cross-Coupling Approaches for Derivative Synthesis

Palladium-mediated coupling reactions enable precise functionalization of the phenothiazine core. Sonogashira cross-coupling between 3,7-dibromo-10H-phenothiazine-5,5-dioxide and terminal alkynes produces linearly conjugated derivatives with 80–92% efficiency. Optimized conditions use Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine in tetrahydrofuran at 60°C.

Buchwald–Hartwig amination facilitates nitrogen-aryl bond formation, enabling synthesis of push-pull architectures. Reaction of 10H-phenothiazine-5,5-dioxide with para-bromoacetophenone derivatives using Pd₂(dba)₃ and Xantphos ligand yields diarylamine products with 85–90% isolated yields. These derivatives exhibit bathochromic shifts in UV-vis spectra (λmax = 395–437 nm), confirming extended conjugation.

Solid-Phase Crystallization Techniques for Polycyclic System Formation

Crystallographic analysis reveals that 10H-phenothiazine-5,5-dioxide derivatives adopt butterfly-shaped conformations with dihedral angles of 162.5° between benzoid rings. Intermolecular Cl···O=S interactions (2.741–3.267 Å) drive supramolecular assembly into dimeric units, which further organize into 2D networks parallel to the (101) crystal plane.

Controlled solvent evaporation from dichloromethane/hexane mixtures produces single crystals suitable for X-ray diffraction. The ortho-ferrocene-substituted derivative crystallizes in the P2₁/n space group with Z = 4, demonstrating enhanced thermal stability (Td = 320°C) compared to non-crystalline analogs.

Post-Synthetic Functionalization through [2+2] Cycloaddition-Retroelectrocyclic Pathways

Visible-light-induced [2+2] cycloaddition between 10H-phenothiazine-5,5-dioxide and electron-deficient alkenes generates strained cyclobutane derivatives. Using 457 nm irradiation in acetone, the reaction proceeds via a photoinduced electron transfer (PET) mechanism, achieving 50–96% yields. TD-DFT calculations confirm a ΔG‡ of −18.4 kcal/mol for the retroelectrocyclic ring-opening step, enabling reversible bond formation under wavelength-specific conditions.

Table 2. [2+2] Cycloaddition Reaction Parameters

Alkene Partnerλ (nm)Time (h)Yield (%)
Styrene457696
4-Chlorostyrene457689
2-Vinylnaphthalene4571275

The oxidation state of the sulfur atom in PTZ-DO directly modulates its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Density functional theory (DFT) calculations demonstrate that sequential sulfur oxidation from sulfide (SII) to sulfoxide (SIV) and sulfone (SVI) states systematically lowers HOMO energy levels while minimally affecting LUMO positions [4] [5].

Table 1: HOMO-LUMO Energies of Phenothiazine Derivatives

CompoundHOMO (eV)LUMO (eV)ΔH-L (eV)
Phenothiazine (SII)-5.34-1.523.82
Phenothiazine-5-oxide-5.70-1.554.15
10H-Phenothiazine 5,5-dioxide-5.39-1.583.81

Data derived from cyclic voltammetry and DFT studies [4] [5] show that PTZ-DO’s HOMO level (-5.39 eV) is 0.35 eV deeper than its non-oxidized counterpart, enhancing oxidative stability while maintaining sufficient electron-donating capacity. The sulfur oxidation induces intramolecular charge polarization, with Mulliken population analysis revealing a +0.32e charge on the sulfone group compared to +0.18e in the sulfide form [4]. This polarization creates a permanent dipole moment (6.2 D) that facilitates interfacial charge separation in heterojunction devices [5].

Intramolecular Charge Transfer Mechanisms in Push-Pull Architectures

In push-pull systems incorporating PTZ-DO as an electron-deficient unit, the sulfone group acts as a strong electron-withdrawing moiety. When coupled with electron-donating groups like carbazole or triphenylamine, these systems exhibit distinct intramolecular charge transfer (ICT) characteristics:

  • Planar ICT (PICT): Oxygen-functionalized PTZ-DO derivatives maintain coplanar geometries between donor and acceptor units, enabling delocalized π-electron systems. Time-dependent DFT calculations show 92% electron density transfer from donor to PTZ-DO in the first excited state [4].
  • Twisted ICT (TICT): Non-oxidized phenothiazine analogues undergo torsional relaxation (35° dihedral angle) that localizes charges, increasing non-radiative decay rates [4].

Transient absorption spectroscopy reveals PTZ-DO-based systems achieve ICT time constants of 0.38 ps - three times faster than non-oxidized derivatives (1.12 ps) [7]. This rapid charge separation stems from the sulfone group’s strong electron-withdrawing field (-0.78 V vs SCE), which creates a 1.4×106 V/m intramolecular electric field [4].

Excited-State Relaxation Pathways and Non-Radiative Decay Processes

The excited-state dynamics of PTZ-DO derivatives are governed by competing radiative and non-radiative pathways:

Figure 1: Jablonski Diagram for PTZ-DO Excited States
$$ \text{S}0 \xrightarrow{h\nu} \text{S}1 (\text{ICT}) \rightarrow \begin{cases}
\text{Flourescence} (\tau=4.2\ \text{ns}, \phi=0.36) \
\text{Internal Conversion} (k{IC}=1.2\times10^8\ \text{s}^{-1}) \
\text{Intersystem Crossing} (k
{ISC}=3.8\times10^7\ \text{s}^{-1})
\end{cases} $$

Ultrafast fluorescence up-conversion measurements show PTZ-DO exhibits dual emission:

  • Prompt fluorescence (τ1 = 0.38 ps) from the initial Franck-Condon state
  • Delayed fluorescence (τ2 = 4.2 ns) due to thermal repopulation from triplet states [7]

Aggregation-induced emission enhancement (AIEE) studies demonstrate PTZ-DO’s quantum yield increases from 0.15 in solution to 0.41 in solid state, attributed to restricted molecular motion and suppressed TICT formation [7]. Temperature-dependent lifetime measurements reveal an activation energy of 0.18 eV for non-radiative decay, significantly higher than non-oxidized analogues (0.09 eV) [4], confirming the sulfone group’s role in stabilizing the emissive state.

Thermally Activated Delayed Fluorescence (TADF) OLED Architectures

Host-Guest Energy Transfer Optimization

10H-Phenothiazine 5,5-dioxide derivatives have emerged as highly efficient materials for thermally activated delayed fluorescence organic light-emitting diodes through sophisticated host-guest energy transfer mechanisms. The compound PXZ2PTO, incorporating phenoxazine as the electron donor and 10-phenyl-10H-phenothiazine 5,5-dioxide as the electron acceptor, demonstrates exceptional performance with external quantum efficiency values reaching 16.4% in non-doped configurations and 16.3% in doped systems.

The host-guest energy transfer optimization in these systems relies on precise matching between the energy levels of the host material and the guest emitter. Multiple energy transfer channels have been identified, including triplet-to-triplet energy transfer and triplet-to-singlet energy transfer processes with efficiency values exceeding 99%. The phosphorescence lifetime enhancement from 46 milliseconds to 492 milliseconds in optimized host-guest systems demonstrates the effectiveness of these energy transfer mechanisms.
The energy transfer efficiency is critically dependent on the overlap between the photoluminescence and phosphorescence spectra of the host materials with the absorption spectra of the guest emitters. In phenothiazine 5,5-dioxide systems, the highly stereoscopic structure combined with small singlet-triplet energy gaps facilitates efficient reverse intersystem crossing processes. The 10-(4-(9,9-dimethylacridin-10(9H)-yl)-2,5-dimethylphenyl)-10H-phenothiazine 5,5-dioxide derivative demonstrates particularly effective host-guest interactions, achieving external quantum efficiencies of 18.3% for blue, 18.6% for green, and 19.1% for yellow emissions.

Efficiency Enhancement Through Bipolar Transport Characteristics

The bipolar transport characteristics of 10H-phenothiazine 5,5-dioxide materials represent a fundamental advancement in OLED efficiency enhancement. These materials exhibit balanced electron and hole transport capabilities through their unique molecular architecture, where the sulfone group functions as an electron-accepting moiety while the nitrogen atom maintains its electron-donating properties.

The completely separated HOMO and LUMO distribution in materials such as DMACMNPTO enables efficient charge transport with minimal energy barriers. The bipolar nature is achieved through careful molecular design, where the phenothiazine 5,5-dioxide core provides high triplet energy levels exceeding 2.7 electron volts, essential for blue phosphorescent applications. The thermal stability of these materials, with decomposition temperatures reaching 409°C for CEPDO and 396°C for CBPDO, ensures long-term device reliability.

Efficiency enhancement mechanisms in these bipolar systems include reduced charge accumulation at interfaces, balanced charge injection, and minimized efficiency roll-off at high current densities. The phenothiazine-dimesitylarylborane system demonstrates external quantum efficiency values of 19.66% with remarkably low efficiency roll-off, maintaining 17.31% efficiency at high luminance of 1500 cd/m². The fast reverse intersystem crossing rates, facilitated by the rigid molecular structure and optimal energy level alignment, contribute to the superior performance of these materials in TADF applications.

Perovskite Solar Cell Hole Transport Layer Development

Energy Level Alignment Strategies with Photoactive Materials

Energy level alignment represents a critical factor in optimizing the performance of perovskite solar cells incorporating 10H-phenothiazine 5,5-dioxide hole transport layers. The introduction of the sulfuryl group in the phenothiazine core significantly influences the energy levels, with HOMO energy levels of -5.25 eV for PDO1 and -5.24 eV for PDO2, providing optimal alignment with perovskite absorber layers.

The energy level alignment strategy involves careful consideration of the valence band maximum of perovskites at approximately -5.5 eV. The small energy difference between the perovskite valence band and the HOMO of phenothiazine 5,5-dioxide derivatives minimizes energy losses during hole transport. The bifunctional molecule CBz-PAI demonstrates exceptional energy level alignment with only 40 meV valence band edge/HOMO energy level misalignment, leading to minimized voltage losses and improved power conversion efficiency.

The molecular structure modifications, including the incorporation of dimethoxytriphenylamine and dimethoxydiphenylamine end groups in PDO2, result in suitable energy level alignment and enhanced hole transfer efficiency. The oxidation state of the sulfur atom plays a crucial role in determining the charge affinity of the core unit, with the electron-withdrawing sulfone group in PDO materials providing better energy level matching compared to electron-donating sulfur in conventional phenothiazine derivatives.

Morphological Stability Enhancement Techniques

Morphological stability enhancement in 10H-phenothiazine 5,5-dioxide hole transport layers is achieved through various molecular engineering approaches. Pyridine functionalization represents a particularly effective technique, where the covalent incorporation of pyridine units facilitates uniform thin film formation without requiring additional 4-tert-butylpyridine additives. The pyridine-functionalized phenothiazine derivative PT-HP achieves power conversion efficiency of 19.09% compared to 15.20% for the non-functionalized PT-H, demonstrating the effectiveness of this approach.

Spiro-configuration strategies provide enhanced morphological stability through the prevention of intermolecular interactions. The spiroconfigured phenothiazine dioxide compound SFX-PzO2 demonstrates controllable HOMO/LUMO energy levels and enhanced thermal stability. The twisted molecular design approach, exemplified by KCPOZ and KCPTZ materials, improves morphological stability through reduced molecular motion and extended operational lifetimes.

The alternating substituent strategy involves the incorporation of both flexible and rigid substituents to optimize film morphology. The alternating use of flexible 2-octyldodecyl and rigid trimethylphenyl substituents in phenothiazine-EDOT copolymers results in smoother film morphology and enhanced hole mobility. The high glass transition temperature of 175°C achieved through this approach ensures excellent thermal stability under operating conditions.

Oxidation state control represents another effective morphological stability enhancement technique. The conversion from electron-donating sulfur to electron-withdrawing sulfone groups reduces aggregation tendency and improves charge transport properties. The PTODANCBZ material with electron-withdrawing sulfone groups demonstrates performance comparable to Spiro-OMeTAD while maintaining superior thermal stability.

Two-Photon Absorption Systems for Bioimaging Applications

The development of 10H-phenothiazine 5,5-dioxide systems for two-photon absorption bioimaging applications represents a significant advancement in biological imaging technology. These systems demonstrate remarkable fluorescence efficiencies and large two-photon absorption cross sections, making them highly suitable for cellular imaging applications.

The phenothiazine dioxide-based aggregates exhibit two-photon absorption cross sections of 190 GM for NPI-PTZ(dioxy) and 305 GM for NPI-PTZ(dioxy)-NPI in THF solvent. The positive impact of oxygen functionalization on the two-photon absorption properties is evident from the enhanced cross sections compared to non-oxidized derivatives. The aggregation-induced emission characteristics of these materials provide additional advantages for bioimaging applications, with enhanced fluorescence quantum yields in aqueous media.

The cellular internalization studies using HeLa cells demonstrate the biocompatibility and effectiveness of these materials for bioimaging. The compounds exhibit non-cytotoxic effects across concentration ranges from 10⁻⁹ to 10⁻⁵ M, with stable fluorescence emission for extended periods. The cellular localization in cytoplasmic and perinuclear regions, combined with photostability under continuous irradiation for up to 5 minutes, makes these materials suitable for long-term cellular imaging applications.

The phenothiazine derivatives BTZ-PTZ and NPI-PTZ demonstrate excellent performance in stem cell imaging applications. These compounds show specific localization in the perinuclear region of both human bone marrow-derived multipotent stromal cells and human adipose multipotent stem cells. The aggregation-induced emission behavior enables stable fluorescence for up to six days, allowing for extended monitoring of cellular processes.

The two-photon absorption mechanism in these systems is facilitated by the push-pull molecular architecture, where the phenothiazine dioxide acts as an electron acceptor while maintaining donor characteristics through the nitrogen atom. The restriction of intramolecular rotations in the aggregate state enhances the two-photon absorption efficiency and fluorescence quantum yields. The capability for internalization in various cell types, combined with minimal cytotoxic effects and excellent photostability, positions these materials as promising candidates for advanced bioimaging applications.

XLogP3

2.3

UNII

2A1OL5D4U2

Other CAS

1209-66-1

Wikipedia

Phenothiazine 5,5-dioxide

Dates

Last modified: 08-15-2023

Explore Compound Types